PKC-iota inhibitor 1
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Overview
Description
PKC-iota inhibitor 1 is a chemical compound known for its ability to inhibit the activity of protein kinase C-iota (PKC-iota), a member of the protein kinase C family. Protein kinase C-iota is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of protein kinase C-iota has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKC-iota inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for protein kinase C inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: PKC-iota inhibitor 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of protein kinase C-iota in chemical reactions and pathways.
Biology: Helps in understanding the biological functions of protein kinase C-iota in cellular processes.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those where protein kinase C-iota is overexpressed.
Industry: May be used in the development of new pharmaceuticals targeting protein kinase C-iota.
Mechanism of Action
PKC-iota inhibitor 1 exerts its effects by specifically inhibiting the activity of protein kinase C-iota. This inhibition disrupts the signaling pathways mediated by protein kinase C-iota, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream signaling molecules and transcription factors regulated by protein kinase C-iota .
Comparison with Similar Compounds
Sotrastaurin: A pan-protein kinase C inhibitor with activity against multiple protein kinase C isoforms.
Ruboxistaurin: A protein kinase C-beta-specific inhibitor used in the treatment of diabetic retinopathy.
ICA-1: Another protein kinase C-iota-specific inhibitor with similar therapeutic potential.
Uniqueness: PKC-iota inhibitor 1 is unique in its high specificity for protein kinase C-iota, making it a valuable tool for studying the specific functions of this isoform. Its selective inhibition of protein kinase C-iota distinguishes it from other protein kinase C inhibitors that may target multiple isoforms .
Biological Activity
Protein Kinase C iota (PKC-ι) is an atypical protein kinase that plays a significant role in various cellular processes, particularly in cancer biology. PKC-ι has been implicated in promoting cell proliferation, survival, and invasion in several malignancies. The compound known as PKC-iota inhibitor 1 (ICA-1) has emerged as a promising therapeutic agent targeting PKC-ι, demonstrating notable biological activity against different cancer types.
PKC-ι functions as an oncogene and is often overexpressed in various cancers, including neuroblastoma, glioblastoma, and prostate cancer. The inhibition of PKC-ι disrupts critical signaling pathways involved in tumor growth and survival. ICA-1 specifically inhibits PKC-ι activity without affecting other isoforms, such as PKC-zeta (PKC-ζ), making it a selective therapeutic option.
Key Findings on Biological Activity
-
Inhibition of Cancer Cell Proliferation :
- ICA-1 has been shown to inhibit the proliferation of BE(2)-C neuroblastoma cells by 58% at a concentration of 0.1 μM (P=0.01) and induces apoptosis in these cells . This effect is mediated through the PKC-ι/Cdk7/cdk2 signaling pathway.
- In glioblastoma stem-like cells, silencing of PRKCI (the gene encoding PKC-ι) resulted in reduced cell viability and increased apoptosis, indicating that targeting PKC-ι can effectively impair tumor growth .
- Effects on Differentiation :
- Combination Therapy :
Neuroblastoma
A study focused on ICA-1's effects on neuroblastoma revealed its potential as a chemotherapeutic agent with low toxicity to normal neuronal cells while effectively inducing apoptosis in cancerous cells .
Glioblastoma
Research indicated that silencing PRKCI in glioblastoma stem-like cells led to significant apoptosis and loss of clonogenicity. This highlights the critical role of PKC-ι in maintaining the survival of these aggressive cancer cells .
Prostate Cancer
In prostate cancer studies, ICA-1 was shown to inhibit the NF-kB signaling pathway associated with tumor progression. This inhibition correlated with reduced cell survival in aggressive cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Cancer Type | Effect of ICA-1 | Concentration | Outcome |
---|---|---|---|
Neuroblastoma | Inhibition of proliferation | 0.1 μM | 58% reduction in cell growth; apoptosis induced |
Glioblastoma | Induction of apoptosis | N/A | Reduced viability and clonogenicity |
Rhabdomyosarcoma | Synergistic effects with vincristine | N/A | Enhanced anti-tumor activity |
Prostate Cancer | Inhibition of NF-kB signaling | N/A | Reduced cell survival |
Properties
IUPAC Name |
2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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